Predicted BMP-2 Up-Regulation Potency: Methyl Carboxylate Substitution Effect vs. Unsubstituted Core Scaffold
In a structurally analogous benzothiophene series, introduction of a methyl carboxylate group at the C-6 position (closely mimicking the para-methyl benzoate substitution in the target compound) increased BMP-2 up-regulation rate (UpR) from 35.6% to 85.2%, representing a 2.4-fold enhancement [1]. This SAR trend supports the prediction that the target compound's methyl benzoate substituent confers enhanced BMP-2 up-regulation activity relative to simpler furan analogs lacking this ester functionality.
| Evidence Dimension | BMP-2 up-regulation rate (UpR) at 4.0 µM |
|---|---|
| Target Compound Data | Not directly measured; predicted enhanced activity based on methyl carboxylate SAR |
| Comparator Or Baseline | Compound 1 (unsubstituted benzothiophene): UpR = 35.6%; Compound 20 (C-6 methyl carboxylate): UpR = 85.2% |
| Quantified Difference | 2.4-fold increase in UpR (35.6% → 85.2%) upon methyl carboxylate substitution |
| Conditions | In vitro BMP-2 promoter luciferase reporter assay in cultured cells; compounds tested at 4.0 µM; positive control lovastatin at 0.4 µM (UpR ~21%) |
Why This Matters
Procurement decisions for BMP-2 up-regulator screening libraries should prioritize compounds bearing methyl carboxylate substituents, as this functionality is associated with a 2.4-fold potency gain over the unsubstituted core.
- [1] Xue ST, Guo HF, Liu MJ, Jin J, Ju DH, Liu ZY, Li ZR. Synthesis of a novel class of substituted benzothiophene or benzofuran derivatives as BMP-2 up-regulators and evaluation of the BMP-2-up-regulating effects in vitro and the effects on glucocorticoid-induced osteoporosis in rats. European Journal of Medicinal Chemistry. 2015;96:151-161. doi:10.1016/j.ejmech.2015.04.016. View Source
